

# Commercial availability and suppliers of ethyl 4oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025



# Ethyl 4-oxobutanoate: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of **ethyl 4-oxobutanoate**, a versatile keto-ester with applications in organic synthesis and as a potential building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, analytical characterization, and biological relevance.

## **Commercial Availability and Suppliers**

**Ethyl 4-oxobutanoate** is readily available from a variety of chemical suppliers. The typical purity offered is around 95%, with the compound supplied as a liquid. Below is a summary of offerings from prominent suppliers.



Supplier	Product Number/ID	Purity	CAS Number	Molecular Weight	Additional Information
INVALID- LINK	KAA13810	Not Specified	10138-10-0	130.14 g/mol	Described as a volatile compound synthesized from L-glutamic acid.
INVALID- LINK	LIF94529156 3	95%	10138-10-0	130.14 g/mol	Provided as a liquid.
INVALID- LINK	Т94078	95%	10138-10-0	130.14 g/mol	-
BLD Pharm	-	Not Specified	10138-10-0	130.14 g/mol	-

## **Physicochemical Properties**

A summary of the key physicochemical properties of **ethyl 4-oxobutanoate** is presented below, based on data from PubChem.[2]

Property	Value	
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>3</sub>	
Molecular Weight	130.14 g/mol	
IUPAC Name	ethyl 4-oxobutanoate	
Synonyms	ethyl 4-oxobutyrate, ethyl 3-formylpropionate, Succinaldehydic acid ethyl ester	
CAS Number	10138-10-0	
Physical Form	Liquid	

## **Synthesis Protocols**



While specific high-yield protocols for the direct synthesis of **ethyl 4-oxobutanoate** are not readily available in the searched literature, a general and adaptable two-step process can be inferred from the synthesis of a similar compound, ethyl 4-(4-butylphenyl)-4-oxobutanoate.[3] This involves a Friedel-Crafts acylation followed by Fischer esterification. For the synthesis of the title compound, a more direct esterification of succinic semialdehyde or a related precursor would be employed.

A plausible synthetic route would be the esterification of succinic semialdehyde.

# Experimental Protocol: Fischer Esterification of Succinic Semialdehyde (Theoretical)

#### Materials:

- Succinic semialdehyde
- Anhydrous ethanol (excess)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- · Ethyl acetate
- Silica gel for column chromatography

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic semialdehyde in an excess of absolute ethanol.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.



- Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by thinlayer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the
  acid catalyst by washing with a saturated sodium bicarbonate solution. Separate the organic
  layer and wash with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude ethyl 4-oxobutanoate can be purified by column chromatography on silica gel.

### **Analytical Characterization**

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of **ethyl 4-oxobutanoate** to confirm its structure and purity.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Predicted <sup>1</sup>H and <sup>13</sup>C NMR data are available.[2][4]

Experimental Protocol for <sup>1</sup>H and <sup>13</sup>C NMR:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a suitable technique for analyzing volatile compounds like **ethyl 4-oxobutanoate**, providing information on purity and molecular weight.[5]

**Experimental Protocol for GC-MS:** 

• Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).



- · GC Conditions:
  - Column: Use a suitable capillary column (e.g., DB-5ms).
  - Injector Temperature: Set to an appropriate temperature (e.g., 250 °C).
  - Oven Program: Implement a temperature gradient to ensure separation of components.
  - Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

### **Biological Relevance and Potential Applications**

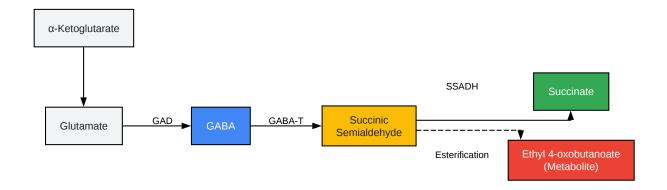
**Ethyl 4-oxobutanoate** is a metabolite and has been shown to possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.[1] Its antimicrobial activity is suggested to be related to the inhibition of bacterial protein synthesis.[1]

Furthermore, derivatives of **ethyl 4-oxobutanoate** are utilized in the synthesis of pharmacologically active molecules. For instance, ethyl 4,4-difluoro-3-oxobutanoate is a precursor for beta-alanine derived GABA-T antagonists, which have therapeutic potential for neurological conditions like epilepsy and anxiety disorders.[6][7] This suggests a potential link to the modulation of the gamma-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[8]

#### **Metabolic Context: The GABA Shunt**

The GABA shunt is a metabolic pathway that converts glutamate to succinate. It is an alternative route to the traditional TCA cycle pathway.





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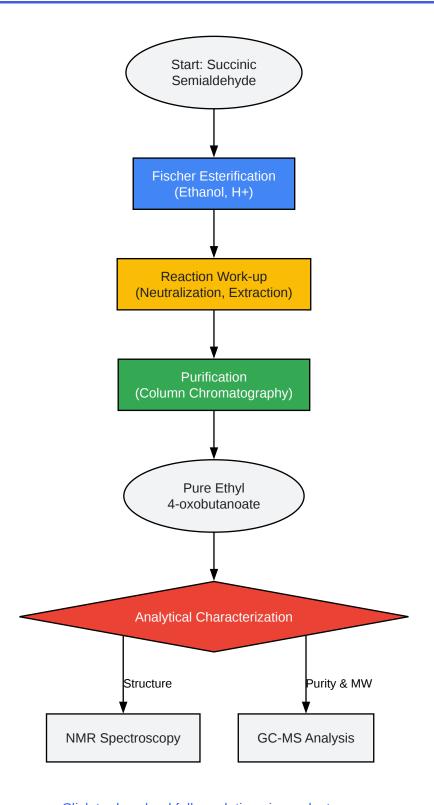
Caption: The GABA Shunt and the position of **Ethyl 4-oxobutanoate**.

This diagram illustrates the core GABA shunt pathway. **Ethyl 4-oxobutanoate** is shown as a derivative of succinic semialdehyde, a key intermediate in this pathway.

## **Experimental Workflow: Synthesis and Characterization**

The following workflow outlines the general procedure for the synthesis and subsequent analysis of **ethyl 4-oxobutanoate**.





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Caption: General workflow for synthesis and analysis.



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#### References

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- To cite this document: BenchChem. [Commercial availability and suppliers of ethyl 4-oxobutanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158675#commercial-availability-and-suppliers-of-ethyl-4-oxobutanoate]

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